4-Methyldaphnetin chemical structure and properties
4-Methyldaphnetin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, also known as 7,8-dihydroxy-4-methylcoumarin, is a naturally occurring coumarin (B35378) derivative that has garnered significant interest in the scientific community. Coumarins are a class of phenolic compounds found widely in plants and are known for their diverse pharmacological activities. 4-Methyldaphnetin, in particular, has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols associated with 4-Methyldaphnetin.
Chemical Structure and Identification
4-Methyldaphnetin is a heterocyclic compound featuring a benzopyran-2-one core structure substituted with a methyl group at the 4-position and hydroxyl groups at the 7- and 8-positions.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 7,8-dihydroxy-4-methylchromen-2-one[1][2] |
| Synonyms | 4-Methyldaphnetin, 7,8-Dihydroxy-4-methylcoumarin, 4-Methyl-7,8-dihydroxycoumarin[3][4] |
| CAS Number | 2107-77-9[3][4] |
| Molecular Formula | C₁₀H₈O₄[3] |
| Molecular Weight | 192.17 g/mol [3] |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2O)O[2] |
| InChI | InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3[2] |
Physicochemical Properties
The physicochemical properties of 4-Methyldaphnetin are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 241-246 °C |
| Boiling Point | 421.5 ± 45.0 °C (Predicted) |
| Solubility | Soluble in DMSO. Estimated water solubility: 2.097 x 10⁴ mg/L at 25 °C.[4] |
| pKa | 7.72 ± 0.20 (Predicted) |
| UV max (in MeOH) | 325 nm |
Biological Activities and Mechanism of Action
4-Methyldaphnetin exhibits a spectrum of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. The presence of the catechol (ortho-dihydroxy) moiety is critical for its radical scavenging capabilities.
Antioxidant Activity
4-Methyldaphnetin is a potent scavenger of free radicals, including superoxide (B77818) anions and alkylperoxyl radicals.[5] Its antioxidant mechanism is largely attributed to the hydrogen-donating ability of its ortho-dihydroxy groups, which can stabilize reactive oxygen species (ROS). However, it is noteworthy that in the presence of free iron ions, it may exhibit pro-oxidant effects by enhancing the generation of hydroxyl radicals.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of 4-Methyldaphnetin are mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. It has been shown to inhibit the 5-lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, potent inflammatory mediators. Furthermore, it can modulate the production of other inflammatory molecules such as nitric oxide (NO), thromboxane (B8750289) B2, and tumor necrosis factor-alpha (TNF-α) in activated microglial cells.
Anticancer Activity
Emerging evidence suggests that 4-Methyldaphnetin possesses anticancer properties. Studies have demonstrated its ability to induce apoptosis in human lung adenocarcinoma cells.[6] The cytotoxic effects of 4-methylcoumarin (B1582148) derivatives have been evaluated against various cancer cell lines, with structure-activity relationship studies indicating that the dihydroxy substitution pattern is important for its anticancer potential.
Signaling Pathways Modulated by 4-Methyldaphnetin
4-Methyldaphnetin exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation, cell survival, and proliferation.
Caption: 4-Methyldaphnetin inhibits the NF-κB signaling pathway.
Caption: 4-Methyldaphnetin inhibits the JAK/STAT signaling pathway.
Caption: 4-Methyldaphnetin partially inhibits the MAPK signaling pathway.
Experimental Protocols
Synthesis of 4-Methyldaphnetin (7-Hydroxy-4-methylcoumarin)
A common method for the synthesis of 4-methylcoumarins is the Pechmann condensation.
Materials:
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Ethyl acetoacetate (B1235776)
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Concentrated sulfuric acid (98%)
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Ethanol
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Ice
Procedure:
-
Chill 15 mL of concentrated sulfuric acid in a 250 mL beaker placed in an ice bath to below 10 °C.
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In a separate 100 mL Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate with stirring.
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Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the chilled sulfuric acid with continuous stirring. Maintain the temperature of the reaction mixture below 20 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture for 10 minutes.
-
Pour the reaction mixture into a beaker containing ice water. A pale yellow precipitate of the crude product will form immediately.
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Collect the crude product by vacuum filtration and wash it several times with ice-cold water.
-
Recrystallize the crude product from a 70:30 ethanol-water mixture to obtain pure 7-hydroxy-4-methylcoumarin.
Isolation from Natural Sources
General Procedure:
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Extraction: The dried and powdered plant material (e.g., from the Daphne species) is subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
-
Fractionation: The crude extract showing the desired biological activity is then fractionated using techniques like column chromatography over silica (B1680970) gel or Sephadex.
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Purification: Fractions containing the target compound are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
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Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
4-Methyldaphnetin
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Ascorbic acid or Trolox (as a positive control)
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96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of 4-Methyldaphnetin and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against the concentration of the test compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
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Phosphate-buffered saline (PBS)
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Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
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96-well cell culture plates
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Cells of interest
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
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Treat the cells with various concentrations of 4-Methyldaphnetin and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
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After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the MTT-containing medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.
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Cell viability is expressed as a percentage of the control (untreated cells) and can be used to determine the IC₅₀ value of the compound.
Conclusion
4-Methyldaphnetin is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant, anti-inflammatory, and potential anticancer effects, mediated through the modulation of key signaling pathways, make it a valuable subject for further research in the development of novel therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, isolate, and evaluate the biological properties of this intriguing molecule. Further studies are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of more potent and selective analogs.
